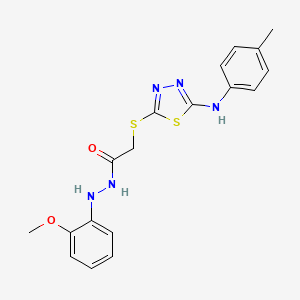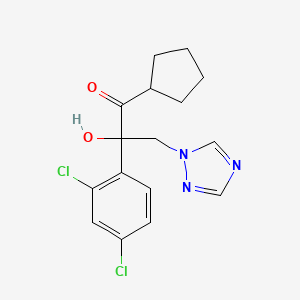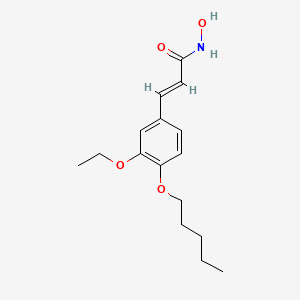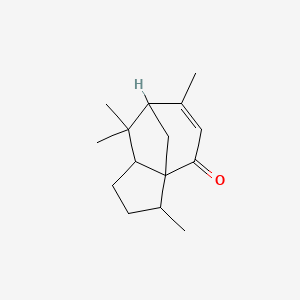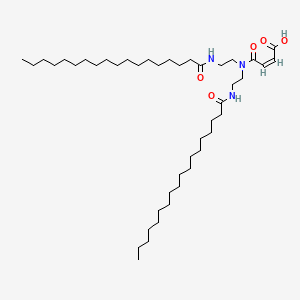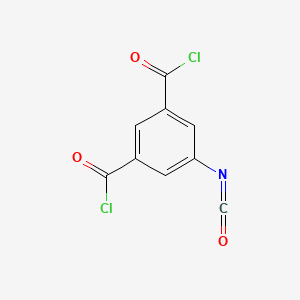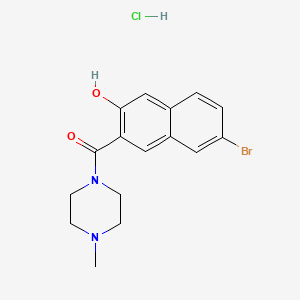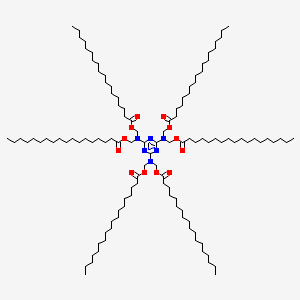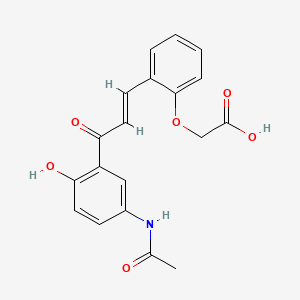
2-Diacetoxyiodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diacetoxyiodobenzoate is a hypervalent iodine compound known for its utility in organic synthesis. It is characterized by the presence of an iodine atom in a +III oxidation state, bonded to two acetoxy groups and a benzoate moiety. This compound is valued for its strong oxidizing properties and its ability to facilitate various organic transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Diacetoxyiodobenzoate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with a mixture of acetic acid and peracetic acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ]
Another method involves the use of iodosobenzene and glacial acetic acid: [ \text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound can be produced using iodine, acetic acid, and benzene, with sodium perborate or potassium peroxydisulfate as oxidizing agents .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Diacetoxyiodobenzoate primarily undergoes oxidation reactions due to its hypervalent iodine center. It can also participate in substitution reactions where the acetoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid and sodium periodate.
Substitution: Reagents such as silver acetate or sodium acetate can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield iodosyl derivatives, while substitution reactions can produce various acetoxy-substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-Diacetoxyiodobenzoate has a wide range of applications in scientific research:
Biology: Its oxidizing properties make it useful in the modification of biomolecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Diacetoxyiodobenzoate involves the transfer of oxygen atoms from the acetoxy groups to the substrate, facilitated by the hypervalent iodine center. This process typically involves
Eigenschaften
CAS-Nummer |
67106-44-9 |
|---|---|
Molekularformel |
C11H8IO6- |
Molekulargewicht |
363.08 g/mol |
IUPAC-Name |
2,3-diacetyloxy-4-iodobenzoate |
InChI |
InChI=1S/C11H9IO6/c1-5(13)17-9-7(11(15)16)3-4-8(12)10(9)18-6(2)14/h3-4H,1-2H3,(H,15,16)/p-1 |
InChI-Schlüssel |
XCSQFGNRXAPLMO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1OC(=O)C)I)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


